8-chloro-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
8-chloro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLJDRWZFALRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus pentachloride
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, amine derivatives, and oxidized quinazolinone compounds .
Scientific Research Applications
8-chloro-1H-quinazolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 8th position enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloroquinazolin-4-one
- 4-chloroquinazolin-2-one
- 6-chloroquinazolin-4-one
Uniqueness
8-chloro-1H-quinazolin-4-one is unique due to the specific position of the chlorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other chloroquinazolinones, it exhibits distinct pharmacological properties and potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for 8-chloro-1H-quinazolin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted anthranilic acid derivatives or halogenation of precursor quinazolinones. Key steps include:
- Cyclocondensation : Reacting 2-aminobenzamide derivatives with chloroacetyl chloride under reflux in anhydrous conditions (e.g., acetonitrile) .
- Halogenation : Introducing chlorine at the 8-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to minimize side reactions .
- Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:chlorinating agent) significantly impact yield (60–85%) and purity (>95%) .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Structural elucidation relies on:
- NMR : ¹H NMR (DMSO-d₆) shows a singlet for H-3 (δ ~8.2 ppm) and aromatic protons (δ 7.4–8.1 ppm). ¹³C NMR confirms the carbonyl (C-4, δ ~162 ppm) and chlorine-substituted aromatic carbon (C-8, δ ~128 ppm) .
- Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 195.02 (calculated for C₈H₅ClN₂O⁺) .
- X-ray Crystallography : Bond lengths (e.g., C-Cl = 1.73 Å) and dihedral angles confirm planarity of the quinazolinone core .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ variability in kinase inhibition) are addressed by:
- Assay Standardization : Using consistent cell lines (e.g., HEK-293 for LRRK2 inhibition) and normalizing to controls like staurosporine .
- Purity Verification : HPLC-MS (>98% purity) to exclude confounding impurities .
- Structural Analog Comparison : Testing 8-bromo or 2-methoxy analogs to isolate chlorine-specific effects .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?
- Methodological Answer : SAR strategies include:
- Substituent Modulation : Adding electron-withdrawing groups (e.g., -NO₂ at C-6) to enhance binding to ATP pockets in kinases .
- Heterocycle Fusion : Incorporating imidazo or triazolo rings (e.g., imidazo[1,5-a]quinazolinone) improves metabolic stability .
- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between C-4 carbonyl and Lys72 in LRRK2 .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?
- Methodological Answer : Challenges include low bioavailability and matrix interference. Solutions involve:
- Sample Preparation : Solid-phase extraction (C18 columns) with 90% methanol elution to isolate the compound from plasma .
- LC-MS/MS Optimization : Using a reverse-phase C8 column and MRM transitions (m/z 195 → 138 for quantification; m/z 195 → 110 for confirmation) .
- Internal Standards : Deuterated analogs (e.g., this compound-d₂) to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
